molecular formula C8H13NO5 B12826006 (2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

Cat. No.: B12826006
M. Wt: 203.19 g/mol
InChI Key: SCCXMDOLSZJZQD-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable ester, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-4-(Methoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    (2R,6R)-4-(Methoxycarbonyl)-6-propylmorpholine-2-carboxylic acid: Similar structure but with a propyl group.

Uniqueness

(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features give it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(2R,6R)-4-methoxycarbonyl-6-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C8H13NO5/c1-5-3-9(8(12)13-2)4-6(14-5)7(10)11/h5-6H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

SCCXMDOLSZJZQD-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.